5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde

Description

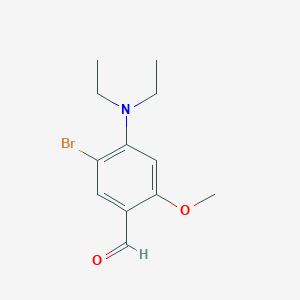

Chemical Structure and Properties 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde (CAS: 1706436-99-8) is a brominated aromatic aldehyde with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol . Its structure features a benzene ring substituted with:

- A bromo group at position 5,

- A diethylamino group at position 4,

- A methoxy group at position 2,

- An aldehyde functional group at position 1.

This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde group and electron-donating diethylamino substituent, which enhance its participation in condensation and nucleophilic addition reactions.

Properties

IUPAC Name |

5-bromo-4-(diethylamino)-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14(5-2)11-7-12(16-3)9(8-15)6-10(11)13/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIULTYLFYFWUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)OC)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231030 | |

| Record name | Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706436-99-8 | |

| Record name | Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706436-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-bromo-4-(diethylamino)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde typically involves the bromination of 4-(diethylamino)-2-methoxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 5-Bromo-4-(diethylamino)-2-methoxybenzoic acid.

Reduction: 5-Bromo-4-(diethylamino)-2-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic aldehydes on cellular processes. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can be used in the production of specialty chemicals, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins or other biomolecules. The bromine atom and diethylamino group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Benzaldehyde Derivatives

The following table compares 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde with structurally related brominated benzaldehydes and heterocyclic analogs:

Key Observations:

Electronic Effects: The diethylamino group in the target compound acts as a strong electron donor, enhancing its reactivity in electrophilic aromatic substitution compared to electron-withdrawing groups (e.g., fluoro in C₈H₆BrFO₂) . The thiophene ring in C₁₃H₁₉BrO₂S introduces sulfur-based conjugation, making it suitable for optoelectronic applications, unlike purely aromatic benzaldehydes .

Analytical Utility :

- The hydrazone derivative (C₁₅H₁₄BrN₃O₄) forms a stable green complex with Pb(II) (λmax = 415 nm, ε = 1.125 × 10⁴ L mol⁻¹ cm⁻¹), demonstrating superior sensitivity compared to unmodified benzaldehydes .

Steric and Solubility Considerations: The 2-ethylhexoxy chain in C₁₃H₁₉BrO₂S improves solubility in non-polar solvents, advantageous for industrial-scale syntheses, whereas the methoxy group in the target compound offers moderate polarity .

Comparison with Heterocyclic Brominated Compounds

The crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (C₁₄H₁₅BrN₂O₂) reveals intermolecular N–H···N hydrogen bonding, stabilizing its dimeric form . In contrast, the aldehyde group in the target compound enables covalent interactions (e.g., Schiff base formation), expanding its utility in metal-organic frameworks (MOFs) and ligand design.

Stability and Reactivity Trends

- Thermal Stability: Brominated benzaldehydes with bulky substituents (e.g., diethylamino) exhibit higher thermal stability (>200°C) compared to nitro- or hydroxy-substituted analogs .

Biological Activity

5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, which belongs to the class of substituted benzaldehydes, exhibits various pharmacological properties that make it a subject of interest for researchers exploring new therapeutic agents.

- Chemical Formula : C12H16BrN O2

- Molecular Weight : 283.17 g/mol

- CAS Number : 1706436-99-8

The structure of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde includes a bromine atom and a diethylamino group, which contribute to its biological activity.

Antiviral Properties

Research indicates that compounds similar to 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can induce interferon production, which is crucial for the antiviral defense mechanism in cells. Interferons are proteins that play a significant role in the immune response against viral infections, thus highlighting the potential of this compound as an antiviral agent .

Antitumor Activity

There is evidence suggesting that derivatives of benzaldehyde exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain structural modifications can enhance the cytotoxicity against tumor cells. The specific activity of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde in this regard remains to be fully elucidated, but its structural analogs have demonstrated significant antitumor properties .

The mechanism by which 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde exerts its biological effects may involve several pathways:

- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression, these compounds can reduce tumor growth.

- Modulation of Enzyme Activity : The diethylamino group may interact with specific enzymes, altering their activity and contributing to the compound's overall biological effects .

In Vitro Studies

In vitro studies on related compounds have demonstrated promising results:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HL-60 (leukemia) | 0.56 | High |

| Compound B | A549 (lung cancer) | 0.08 | Moderate |

| Compound C | MCF-7 (breast cancer) | 1.0 | Moderate |

These findings suggest that modifications in the molecular structure can significantly influence the biological activity of benzaldehyde derivatives .

Q & A

Basic: What are the key synthetic routes for preparing 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzaldehyde scaffold. A plausible route includes:

Bromination : Introduce bromine at the 5-position via electrophilic aromatic substitution (e.g., using Br₂ in acetic acid or N-bromosuccinimide under controlled conditions).

Methoxy Group Introduction : Protect the 2-hydroxy group (if present) via methylation (e.g., using CH₃I/K₂CO₃ in acetone) .

Diethylamino Installation : Perform nucleophilic substitution at the 4-position using diethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Note: Precursor availability and regioselectivity must be validated via TLC or HPLC monitoring.

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., dichloromethane/hexane) improves purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for bromine (deshielding at C-5), methoxy (δ ~3.8 ppm), and diethylamino (δ ~1.2 ppm for CH₃, ~3.4 ppm for CH₂) .

- IR Spectroscopy : Confirm aldehyde (ν ~1700 cm⁻¹) and amine (ν ~3300 cm⁻¹) functionalities .

- X-ray Crystallography : Resolve steric effects of the diethylamino and methoxy groups .

Advanced: How to resolve contradictions in spectral data when analyzing structural isomers?

Methodological Answer:

- Combined Techniques : Use NOESY NMR to differentiate ortho/meta substituents and high-resolution mass spectrometry (HRMS) for exact mass validation .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values .

- Crystallographic Data : Single-crystal X-ray analysis resolves ambiguities in regiochemistry (e.g., bromine vs. methoxy positioning) .

Basic: What are common impurities encountered during synthesis and their mitigation strategies?

Methodological Answer:

- Unreacted Starting Materials : Detect via TLC and remove by aqueous extraction (e.g., NaHCO₃ wash for acidic byproducts) .

- Over-Bromination : Minimize using stoichiometric Br₂ and short reaction times .

- Oxidation Byproducts : Add antioxidants (e.g., BHT) during aldehyde protection steps .

Advanced: How to design experiments to study the electronic effects of substituents on reactivity?

Methodological Answer:

- Hammett Analysis : Correlate substituent σ values (e.g., methoxy: σₚ = -0.27) with reaction rates in nucleophilic substitution .

- Kinetic Studies : Monitor diethylamino installation via in situ IR or GC-MS under varying electronic environments .

- DFT Calculations : Map frontier molecular orbitals to predict regioselectivity in electrophilic attacks .

Basic: What solvents are suitable for crystallization of this compound?

Methodological Answer:

- Dichloromethane/Hexane : Effective for high-melting-point aldehydes .

- Ethanol/Water : Induces slow crystallization for X-ray-quality crystals .

Advanced: What strategies prevent bromine displacement during further functionalization?

Methodological Answer:

- Steric Protection : Introduce bulky groups (e.g., tert-butyl) adjacent to bromine to hinder nucleophilic displacement .

- Low-Temperature Reactions : Perform subsequent substitutions at ≤0°C to suppress elimination pathways .

- Chelation Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophiles away from the brominated position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.